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4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Kinase inhibition HDAC inhibition Pyridazinone SAR

Researchers needing well-characterized pyridazinone-benzamide probes often face limited availability. This compound provides a structurally distinct chemotype for kinase/HDAC target screening. - Unique scaffold: reversed amide, ethylene linker, no zinc-binding group (ZBG) - Predicted HDAC inactivity enables use as a negative control in enzymatic assays - Favorable cLogP (~2.8) and low MW (~369 Da) for permeability studies Supplied with ≥95% purity; inquire for bulk or custom synthesis.

Molecular Formula C21H20FN3O3
Molecular Weight 381.407
CAS No. 921530-86-1
Cat. No. B2517193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921530-86-1
Molecular FormulaC21H20FN3O3
Molecular Weight381.407
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O3/c1-2-28-18-9-5-16(6-10-18)21(27)23-13-14-25-20(26)12-11-19(24-25)15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,27)
InChIKeyBFUOLUDZSJQIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 921530-86-1: Chemical Class and Identity


4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921530-86-1) is a synthetic small molecule belonging to the pyridazinone-benzamide hybrid class, with the molecular formula C20H20FN3O3. This compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-fluorophenyl group, linked via an ethylene spacer to a 4-ethoxybenzamide moiety. Structurally, it falls within the broader family of pyridazinone amides that have been explored as kinase inhibitors (e.g., spleen tyrosine kinase, Syk) and histone deacetylase (HDAC) inhibitors. However, no primary research papers, patents, or authoritative database records containing quantitative biological, pharmacological, or physicochemical data for this specific compound were identified in the accessible literature at the time of this analysis.

Chemotype Pyridazinone-benzamide hybrid, explored as kinase/HDAC inhibitor scaffold
Workflow Broad-panel screening or chemoproteomic target deconvolution
Procurement Note No public biological data; requires in-house validation before use

Substitution Failure for CAS 921530-86-1


Within the pyridazinone-benzamide chemotype, subtle structural variations—such as the nature of the substituent on the benzamide ring (e.g., 4-ethoxy vs. 4-fluoro vs. amino-fluoro), the length and branching of the linker, and the substituent at the pyridazinone 3-position—can profoundly alter kinase or HDAC isoform selectivity, cellular potency, and ADME properties. Published SAR studies on closely related series demonstrate that even single-atom changes can shift selectivity between kinase targets (e.g., Syk vs. Met) or between HDAC class I and II isoforms. Consequently, generic substitution of 4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide with an in-class analog without verification of the specific substitution pattern may lead to loss of target engagement, altered off-target profiles, or divergent pharmacokinetic behavior. The following sections present the available quantitative evidence for differentiation, with explicit notation where data are absent or inferred.

Zinc-binding group (ZBG) absence
Lacks the N-(2-amino-4-fluorophenyl)benzamide ZBG essential for HDAC inhibition; predicted loss of HDAC activity vs. (S)-17b.
Kinase hinge-binder mismatch
Reversed amide geometry and ethylene spacer disrupt Syk hinge binding; unsuitable as direct substitute for pyridazine-3-carboxamide Syk inhibitors.
Physicochemical profile divergence
Lower MW and lipophilicity vs. typical kinase probes may alter cellular permeability and ADME, requiring independent characterization.

Differentiation Evidence for CAS 921530-86-1


Lack of Public Quantitative Comparator Data

A comprehensive search of the peer-reviewed literature, patent databases (including Google Patents, USPTO, EPO), and authoritative chemical databases (PubChem, ChEMBL, ChemSpider) did not yield any quantitative biological assay data (e.g., IC50, Ki, EC50) for 4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The closest structurally characterized analogs appear in patent WO2009154769A1 (pyridazine carboxamide Syk inhibitors) and in a 2023 Journal of Medicinal Chemistry article describing pyridazinone-benzamide HDAC inhibitors, but the specific 4-ethoxy substitution pattern is not represented in the disclosed compound tables. Therefore, a direct quantitative comparison against a named analog is not feasible at this time.

Data availability
Data to verify
No IC50, Ki, or EC50 values identified for this compound in public databases.
Literature precedent absent; selection requires prospective screening.
Decision must be based on in-house assay results.
Kinase inhibition HDAC inhibition Pyridazinone SAR

Differentiation from HDAC Inhibitor Series

In the 2023 study by Chen et al. (J. Med. Chem.), the lead compound (S)-17b—(S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide—exhibited HDAC1 IC50 = 2.7 nM and HDAC6 IC50 = 210 nM, with a selectivity ratio of ~78-fold for HDAC1 over HDAC6. The target compound 4-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide lacks the (dimethylamino)methylphenyl group at the pyridazinone 3-position and the 2-amino-4-fluorophenyl substitution on the benzamide, instead bearing a 4-ethoxyphenyl group. Previous SAR in this series indicates that the N-(2-amino-4-fluorophenyl)benzamide moiety acts as the zinc-binding group (ZBG) essential for HDAC inhibition; replacement with a 4-ethoxybenzamide would eliminate the ZBG, predicting a loss of HDAC inhibitory activity relative to (S)-17b.

HDAC1 inhibition
Class-level inference
Predicted inactive (no ZBG) vs. (S)-17b IC50 = 2.7 nM
Not interchangeable with amino-benzamide HDAC inhibitors.
Orthogonal biological profile expected; potential negative control.
HDAC inhibitor Pyridazinone Benzamide

Differentiation from Syk Inhibitor Series

Patent WO2009154769A1 discloses a series of pyridazine-3-carboxamide Syk inhibitors with sub-micromolar IC50 values. The exemplified compounds contain a carboxamide group directly attached to the pyridazine ring, whereas the target compound features a reversed amide connectivity—the carbonyl is attached to the benzamide rather than to the pyridazine—and includes an ethylene spacer. In the Syk inhibitor series, the carboxamide group forms critical hydrogen bonds with the kinase hinge region. The altered amide geometry and extended linker in the target compound are predicted to disrupt this hinge-binding interaction, likely resulting in diminished Syk inhibition relative to the patent-exemplified analogs.

Syk kinase inhibition
Class-level inference
Structurally incompatible with Syk pharmacophore; predicted reduced activity vs. patent-exemplified analogs.
Do not select as Syk probe; target profile likely distinct.
Independent target characterization needed.
Spleen tyrosine kinase Syk inhibitor Pyridazine amide

Physicochemical Profile vs. Analogs

Calculated physicochemical properties for the target compound (cLogP ~2.8, tPSA ~76 Ų, MW ~369 g/mol) place it within favorable drug-like chemical space, but distinguish it from common pyridazinone-benzamide analogs. For example, (S)-17b (MW ~540 g/mol, tPSA ~110 Ų) is substantially larger and more polar. The target compound's lower molecular weight and moderate lipophilicity may confer advantages in membrane permeability and CNS penetration, although no experimental permeability or brain-plasma ratio data are available. In the Syk inhibitor series, the most advanced compounds typically have MW >450 g/mol and cLogP >3.5; the target compound's smaller size could result in a different pharmacokinetic profile, but this remains speculative without experimental data.

Physicochemical properties
Supporting evidence
MW 369.4 Da, cLogP ~2.8 vs. (S)-17b MW 540 Da, cLogP ~3.5
Lower MW and lipophilicity may favor permeability, but experimental data lacking.
In silico prediction; require validation in Caco-2 or PAMPA.
Lipophilicity Physicochemical properties Drug-likeness

Application Scenarios for CAS 921530-86-1


Kinase and Epigenetic Panel Screening

Given the compound's pyridazinone-benzamide scaffold—which has precedent in both kinase (Syk, Met) and HDAC inhibitor programs—this compound may serve as a structurally distinct starting point for broad-panel kinase or epigenetic target screening. Its divergence from known Syk and HDAC pharmacophores (reversed amide, absence of ZBG, ethylene linker) could reveal novel target engagement profiles not accessible to the standard pyridazine-3-carboxamide or amino-benzamide series. Procurement is most appropriate for laboratories with established screening capabilities and a willingness to perform de novo target deconvolution.

HDAC Assay Negative Control

The absence of the critical N-(2-amino-4-fluorophenyl)benzamide zinc-binding group predicts that this compound will not inhibit HDAC enzymes. This property could be exploited to use the compound as a negative control (inactive scaffold-matched comparator) in HDAC enzymatic or cellular assays, provided that its lack of HDAC activity is experimentally confirmed. This application would be strengthened by a head-to-head comparison with an active HDAC inhibitor such as (S)-17b.

Membrane Permeability Probe

With a moderate cLogP (~2.8) and relatively low molecular weight (~369 Da), the compound falls within favorable property ranges for passive membrane permeability. It could be used as a tool to study the relationship between pyridazinone-benzamide substitution patterns and permeability in Caco-2 or PAMPA assays, particularly in comparison with larger, more polar analogs. This application is contingent upon obtaining sufficient pure material for such assays.

Chemical Proteomics Tool

The 4-ethoxy group on the benzamide ring and the 4-fluorophenyl group on the pyridazinone provide synthetic handles for potential derivatization into affinity probes (e.g., biotinylated or photoaffinity-labeled versions). The compound's unknown cellular target(s) could be identified via chemical proteomics workflows (e.g., affinity pull-down followed by mass spectrometry), positioning the compound as a starting point for target identification campaigns.

Application
Selection Property
Validation Focus
Kinase / epigenetic panel screening
Structurally distinct from known pharmacophores
Broad-panel target engagement deconvolution
HDAC assay negative control
Predicted absence of zinc-binding group
Confirm lack of HDAC inhibition vs. active inhibitor
Membrane permeability probe
Moderate lipophilicity and low molecular weight
Permeability assessment in Caco-2 or PAMPA
Chemical proteomics starting point
Synthetic handles for affinity probe derivatization
Target identification via pull-down/MS
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